molecular formula C12H16IN B8258883 N-Cyclopentyl-5-iodo-2-methylaniline

N-Cyclopentyl-5-iodo-2-methylaniline

Cat. No.: B8258883
M. Wt: 301.17 g/mol
InChI Key: FFVVNHWUVFBWQP-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-iodo-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclopentyl group, an iodine atom, and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-iodo-2-methylaniline typically involves the iodination of 2-methylaniline followed by the introduction of the cyclopentyl group. One common method is the use of iodine and a suitable oxidizing agent to iodinate 2-methylaniline. The cyclopentyl group can then be introduced through a nucleophilic substitution reaction using cyclopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-iodo-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding N-Cyclopentyl-2-methylaniline.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce N-Cyclopentyl-2-methylaniline. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Cyclopentyl-5-iodo-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-iodo-2-methylaniline involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the cyclopentyl and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and activities.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-2-methylaniline:

    N-Cyclopentyl-5-bromo-2-methylaniline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    N-Cyclopentyl-5-chloro-2-methylaniline: Contains a chlorine atom, which also alters its reactivity compared to the iodine-containing compound.

Uniqueness

N-Cyclopentyl-5-iodo-2-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications in organic synthesis and scientific research.

Properties

IUPAC Name

N-cyclopentyl-5-iodo-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c1-9-6-7-10(13)8-12(9)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVVNHWUVFBWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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